For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to tert-Butylstyrene: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of tert-Butylstyrene, with a focus on 4-tert-Butylstyrene, the most common isomer. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require detailed technical information.
Chemical Structure and Identification
4-tert-Butylstyrene is an organic compound characterized by a styrene backbone with a tert-butyl group attached at the para position of the phenyl ring.[1] The bulky tert-butyl group provides steric hindrance, which influences the molecule's reactivity and polymerization characteristics.[1]
Caption: Chemical structure of 4-tert-Butylstyrene.
Physicochemical Properties
4-tert-Butylstyrene is a colorless to pale yellow liquid at room temperature.[1] It is characterized by low volatility and a high boiling point.[1] It is insoluble in water but soluble in organic solvents such as ethanol, ether, DMF, THF, toluene, and chloroform.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ | [1][3][4] |
| Molecular Weight | 160.26 g/mol | [3][4][5][6] |
| CAS Number | 1746-23-2 | [1][3][7] |
| Appearance | Colorless to pale yellow liquid | [1][3][8] |
| Density | 0.875 g/mL at 25 °C | [6][9] |
| Boiling Point | 91-92 °C at 9 mmHg | [6][9] |
| Melting Point | -38 °C | [9][10] |
| Refractive Index | n20/D 1.526 | [6][9][10] |
| Flash Point | 181 °F (82.8 °C) | [9] |
| Vapor Pressure | 0.25 mmHg at 25°C | [10] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, DMF, THF, toluene, CHCl₃ | [1][2] |
Spectroscopic Data
Spectroscopic data for 4-tert-Butylstyrene is well-documented, providing a basis for its identification and characterization.
-
¹H NMR (400 MHz, CDCl₃): δ 7.36 (s, 4H), 6.76 – 6.67 (m, 1H), 5.72 (dd, J = 17.6, 1.0 Hz, 1H), 5.20 (dd, J = 10.9, 1.0 Hz, 1H), 1.33 (s, 9H).[11]
-
¹³C NMR (101 MHz, CDCl₃): δ 151.04, 136.74, 134.91, 125.99, 125.53, 112.18, 34.58, 31.33.[11]
-
IR (ATR-Neat): Infrared spectra are available and can be found in various databases.[3][12]
-
Mass Spectrometry (GC-MS): The mass spectrum shows characteristic fragmentation patterns for this compound.[3][13]
Experimental Protocols
Synthesis of 4-tert-Butylstyrene
A documented one-step process for preparing tert-butylstyrene involves the reaction of tert-butylbenzene with ethylene and oxygen.[14]
-
Reactants: tert-butylbenzene, ethylene, oxygen.[14]
-
Catalyst: A catalyst prepared by treating metallic palladium or its fatty acid salts with pyridine. A promoter, such as copper, nickel, manganese, uranium, or thallium compounds, can be used to increase the yield.[14]
-
Procedure Outline:
-
A catalyst solution is prepared by dissolving palladium acetate, cupric acetate, and thallium acetate in pyridine, followed by the addition of acetic acid.[14][15]
-
The catalyst solution and tert-butylbenzene are placed in a microbomb reactor.[14]
-
Ethylene and oxygen are introduced into the reactor at specific pressures (e.g., 10 kg/cm ² for ethylene and 30 kg/cm ² for oxygen).[14]
-
The reaction is carried out at a temperature between 50°C and 300°C (e.g., 140°C) for a set duration (e.g., 10 hours) with shaking.[14]
-
The resulting tert-butylstyrene is then isolated and purified.
-
Caption: A simplified workflow for the synthesis of 4-tert-Butylstyrene.
Anionic Polymerization of 4-tert-Butylstyrene
Poly(t-butyl styrene) can be synthesized via living anionic polymerization.[2]
-
Monomer: 4-tert-Butylstyrene
-
Initiator: n-Butyllithium
-
Solvent: Tetrahydrofuran (THF)[2]
-
Procedure Outline:
-
The anionic polymerization is highly sensitive to oxygen and moisture, necessitating rigorous purification of monomers and solvents.[16]
-
The polymerization is initiated by n-butyl lithium in THF at a low temperature (e.g., -78°C).[2]
-
The reaction proceeds until the monomer is consumed, and then it is terminated.
-
The resulting polymer, poly(4-t-butyl styrene), is soluble in DMF, THF, toluene, and CHCl₃ and precipitates from methanol, ethanol, water, and hexanes.[2]
-
Reactivity and Applications
The primary application of 4-tert-Butylstyrene is as a monomer in the production of various polymers and copolymers.[1] The presence of the tert-butyl group can enhance properties such as impact resistance and thermal stability in the resulting polymers.[1] It is used in the manufacturing of plastics, coatings, adhesives, and as a curing agent for fiber-reinforced plastics.[1] Hazardous polymerization may occur if the inhibitor is depleted.[17]
Safety and Handling
4-tert-Butylstyrene is considered a hazardous chemical.[17]
-
Hazards: It is a combustible liquid that causes skin and serious eye irritation.[3][7][17][18] It may also cause respiratory irritation.[7]
-
Handling Precautions: Avoid breathing vapors and contact with skin and eyes.[7][18] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety goggles.[17][18] Keep away from heat, sparks, and open flames.[17]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7][17] It is often refrigerated and may be stabilized with an inhibitor like tert-butylcatechol to prevent polymerization.[6][17]
-
Incompatible Materials: Acids and oxidizing agents.[17]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[17]
References
- 1. CAS 1746-23-2: 4-tert-Butylstyrene | CymitQuimica [cymitquimica.com]
- 2. polymersource.ca [polymersource.ca]
- 3. 4-tert-Butylstyrene | C12H16 | CID 15627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butylstyrene | C12H16 | CID 138033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m-tert-butylstyrene [webbook.nist.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. p-tert-Butylstyrene - Hazardous Agents | Haz-Map [haz-map.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Page loading... [wap.guidechem.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. US3932549A - Process for preparing tert-butylstyrene - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. mdpi.com [mdpi.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
